molecular formula C9H15N5 B12833473 2-(Piperazin-1-yl)pyridine-3,4-diamine

2-(Piperazin-1-yl)pyridine-3,4-diamine

Katalognummer: B12833473
Molekulargewicht: 193.25 g/mol
InChI-Schlüssel: ARDIJYJUKJJCDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Piperazin-1-yl)pyridine-3,4-diamine is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. While direct literature on this specific molecule is limited, its structure, featuring a piperazine ring linked to a multi-substituted pyridine diamine, suggests significant potential as a synthetic building block. Researchers utilize such scaffolds in the design and synthesis of novel molecules for pharmacological screening . The piperazine moiety is a privileged structure in drug discovery, known for contributing favorable physicochemical properties and is found in numerous bioactive molecules across various therapeutic areas . Similarly, functionalized pyridine derivatives are widely investigated for their diverse biological activities . The presence of multiple amino groups on the pyridine ring provides handles for further chemical modification, making this reagent a versatile intermediate for constructing more complex chemical entities, such as fused heterocyclic systems often encountered in active pharmaceutical ingredients (APIs) . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals appropriately in accordance with laboratory safety standards.

Eigenschaften

Molekularformel

C9H15N5

Molekulargewicht

193.25 g/mol

IUPAC-Name

2-piperazin-1-ylpyridine-3,4-diamine

InChI

InChI=1S/C9H15N5/c10-7-1-2-13-9(8(7)11)14-5-3-12-4-6-14/h1-2,12H,3-6,11H2,(H2,10,13)

InChI-Schlüssel

ARDIJYJUKJJCDE-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=NC=CC(=C2N)N

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Piperazin-1-yl)pyridine-3,4-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both piperazine and pyridine rings, which can participate in different chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of 2-(Piperazin-1-yl)pyridine-3,4-diamine include sulfonium salts, aziridines, and alkynes . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (Dimethyl sulfoxide) at elevated temperatures .

Major Products Formed: The major products formed from the reactions of 2-(Piperazin-1-yl)pyridine-3,4-diamine depend on the specific reaction conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Agents

One of the significant applications of 2-(Piperazin-1-yl)pyridine-3,4-diamine is in the development of neuroprotective agents. Research indicates that derivatives of this compound can effectively trap reactive carbonyl species and reactive oxygen species, which are implicated in neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that a hydroxypyridinone-diamine hybrid exhibited potent capacities to inhibit methylglyoxal-induced apoptosis in neuronal-like cells, suggesting its potential as a therapeutic agent against oxidative stress-related neuronal damage .

Dopamine Receptor Agonists

The compound has also been explored for its activity as a dopamine D2 and D3 receptor agonist. A structure-activity relationship (SAR) study indicated that modifications to the piperazine moiety can enhance binding affinity and selectivity for these receptors. Compounds derived from 2-(Piperazin-1-yl)pyridine-3,4-diamine have shown promising results in preclinical models for Parkinson's disease, highlighting their potential neuroprotective properties through antioxidant mechanisms .

Histamine H3 Receptor Antagonists

Another notable application is in the development of histamine H3 receptor antagonists. Compounds synthesized with the piperazine scaffold have demonstrated significant affinity towards histamine H3 receptors, which are involved in various neurological functions and disorders. The biological evaluation of these compounds revealed their potential use in treating conditions such as obesity and cognitive dysfunction by modulating histaminergic signaling pathways .

Antimicrobial Activity

Recent studies have also investigated the antimicrobial properties of 2-(Piperazin-1-yl)pyridine-3,4-diamine derivatives. These compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed using disc diffusion methods, revealing that certain derivatives possess significant efficacy against these pathogens .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction mechanisms of 2-(Piperazin-1-yl)pyridine-3,4-diamine with biological targets. These studies provide insights into how structural modifications can enhance binding affinities and improve therapeutic outcomes. For instance, computational models have suggested optimal orientations for binding to specific receptors, guiding further synthesis efforts .

Table 1: Summary of Biological Activities

Activity TypeTarget Receptor/PathogenEfficacy ObservedReference
NeuroprotectionNeuronal apoptosisSignificant inhibition
Dopamine AgonismD2/D3 receptorsHigh binding affinity
Histamine AntagonismH3 receptorPotent antagonistic effects
AntimicrobialS. aureus, E. coliEffective against multiple strains

Table 2: Structure-Activity Relationship Findings

Compound VariantBinding Affinity (Ki)SelectivityReference
Parent CompoundD2: 57.7 nM; D3: 1.21 nMD2/D3 = 47.7
Modified VariantD2: 270 nM; D3: 4.78 nMD2/D3 = 56.5

Wirkmechanismus

The mechanism of action of 2-(Piperazin-1-yl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Heterocyclic Chemistry

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituent Key Properties/Applications Reference
2-(Piperazin-1-yl)pyridine-3,4-diamine Pyridine-3,4-diamine Piperazin-1-yl Theoretical chelating agent; potential pharma use (inferred) N/A
4-N-[1-(Oxolan-2-yl)ethyl]pyridine-3,4-diamine Pyridine-3,4-diamine Oxolan-2-yl-ethyl group Increased lipophilicity; unknown bioactivity
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine Fmoc-protected, acetic acid Peptide synthesis (protecting group)
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide Piperidine Piperazine, carboxamide Saturated ring; potential CNS targeting
Key Observations:

Pyridine vs. Piperidine derivatives often exhibit improved bioavailability due to reduced polarity.

Substituent Effects :

  • Piperazine Group : Introduces two basic nitrogen atoms, increasing solubility in acidic environments. This contrasts with the oxolane (tetrahydrofuran) group in 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine, which is less basic and more lipophilic .
  • Fmoc Protection : In 2-[4-(Fmoc)piperazin-1-yl]acetic acid, the Fmoc group blocks the piperazine’s amines, rendering it inert in peptide synthesis until deprotection . The target compound’s free piperazine amines could participate in dynamic interactions.

Functional Group Synergy :

  • The pyridine-3,4-diamine motif may act as a chelating site for metal ions, a property absent in analogs like the Fmoc-protected piperazine derivative.

Physical and Chemical Properties (Inferred)

Property 2-(Piperazin-1-yl)pyridine-3,4-diamine 4-N-[1-(Oxolan-2-yl)ethyl]pyridine-3,4-diamine
Solubility High in acidic media (piperazine basicity) Moderate (oxolane increases lipophilicity)
pKa (Predicted) ~9.5 (piperazine NH), ~4.5 (pyridine NH) ~7.5 (tertiary amine), ~4.5 (pyridine NH)
Reactivity Chelation, nucleophilic substitution Limited chelation; ether stability

Q & A

Q. What are the standard protocols for synthesizing 2-(Piperazin-1-yl)pyridine-3,4-diamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions with intermediates purified via column chromatography. Key steps include:
  • Solvent selection : Dichloromethane (DCM) or ethanol for solubility and reactivity .
  • Reagent optimization : Use of NaOH or K₂CO₃ as bases to facilitate coupling reactions .
  • Temperature control : Reactions often proceed at room temperature or under mild heating (40–60°C) to avoid decomposition .
    Optimization strategies :
  • Apply factorial design to test variables (e.g., solvent ratio, base concentration) .
  • Monitor purity via HPLC (≥99%) and adjust recrystallization solvents (e.g., ethyl acetate/hexane) .

Q. What safety precautions are critical when handling 2-(Piperazin-1-yl)pyridine-3,4-diamine?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (H313 hazard code) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (P261 precaution) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers (P403+P233 guidelines) .
  • Emergency protocols : Immediate rinsing for spills (P305+P351+P338) and disposal via certified hazardous waste facilities .

Advanced Research Questions

Q. How can computational chemistry methodologies improve the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Reaction path simulations : Use quantum mechanical calculations (e.g., DFT) to predict transition states and energy barriers for derivatization .
  • Molecular docking : Screen derivatives against target receptors (e.g., DPP-IV inhibitors) to prioritize synthesis .
  • Data-driven optimization : Integrate machine learning with experimental data to refine substituent choices (e.g., piperazine modifications) .

Q. What experimental frameworks are used to assess the pharmacological activity of 2-(Piperazin-1-yl)pyridine-3,4-diamine derivatives?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : Measure IC₅₀ values via fluorometric assays (e.g., DPP-IV inhibition) .
  • Receptor binding : Radioligand displacement studies to quantify affinity for serotonin or dopamine receptors .
  • In vivo models : Administer derivatives in rodent studies to evaluate pharmacokinetics (e.g., bioavailability, half-life) .

Q. How can researchers resolve contradictions in reported synthesis yields or bioactivity data across studies?

  • Methodological Answer :
  • Systematic parameter variation : Replicate experiments while controlling variables (e.g., solvent purity, stirring rate) .
  • Statistical analysis : Apply ANOVA to identify significant factors (e.g., temperature, catalyst) contributing to yield discrepancies .
  • Cross-validation : Compare spectroscopic data (e.g., ¹H NMR, LC-MS) to confirm compound identity and purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.